molecular formula C14H19N3O4 B11556781 3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-3-oxopropanamide

3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-3-oxopropanamide

Cat. No.: B11556781
M. Wt: 293.32 g/mol
InChI Key: VYUQATZJORXGEB-MHWRWJLKSA-N
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Description

N-(2-METHOXYETHYL)-2-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYETHYL)-2-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The general synthetic route can be outlined as follows:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 2-methoxyethylamine, 3-methoxybenzaldehyde, and hydrazine hydrate.

    Condensation Reaction: The 2-methoxyethylamine is reacted with 3-methoxybenzaldehyde in the presence of an acid catalyst to form the corresponding imine intermediate.

    Hydrazone Formation: The imine intermediate is then reacted with hydrazine hydrate under reflux conditions to form the desired hydrazone compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N-(2-METHOXYETHYL)-2-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYETHYL)-2-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halides in the presence of a base, amines in the presence of a catalyst.

Major Products

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted hydrazone compounds with various functional groups.

Scientific Research Applications

N-(2-METHOXYETHYL)-2-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties, such as conductive polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(2-METHOXYETHYL)-2-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the suppression of cancer cell growth or the modulation of other biological processes.

Comparison with Similar Compounds

N-(2-METHOXYETHYL)-2-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE can be compared with other hydrazone derivatives, such as:

    N-(2-HYDROXYETHYL)-2-{N’-[(E)-(3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE: This compound has similar structural features but differs in the presence of hydroxy groups instead of methoxy groups, which can affect its reactivity and biological activity.

    N-(2-ETHOXYETHYL)-2-{N’-[(E)-(3-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE: The presence of ethoxy groups instead of methoxy groups can lead to differences in solubility and interaction with biological targets.

    N-(2-METHOXYETHYL)-2-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE: The position of the methoxy group on the phenyl ring can influence the compound’s electronic properties and reactivity.

The uniqueness of N-(2-METHOXYETHYL)-2-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

N-(2-methoxyethyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C14H19N3O4/c1-20-7-6-15-13(18)9-14(19)17-16-10-11-4-3-5-12(8-11)21-2/h3-5,8,10H,6-7,9H2,1-2H3,(H,15,18)(H,17,19)/b16-10+

InChI Key

VYUQATZJORXGEB-MHWRWJLKSA-N

Isomeric SMILES

COCCNC(=O)CC(=O)N/N=C/C1=CC(=CC=C1)OC

Canonical SMILES

COCCNC(=O)CC(=O)NN=CC1=CC(=CC=C1)OC

Origin of Product

United States

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